REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][c:5]1[cH:6][cH:7][c:8](-[c:11]2[c:12]([F:17])[cH:13][cH:14][cH:15][cH:16]2)[n:9][cH:10]1.[NH:18]1[C:19](=[O:24])[CH2:20][CH2:21][CH2:22][CH2:23]1>>[CH2:2]([CH2:3][CH2:4][c:5]1[cH:6][cH:7][c:8](-[c:11]2[c:12]([F:17])[cH:13][cH:14][cH:15][cH:16]2)[n:9][cH:10]1)[N:18]1[C:19](=[O:24])[CH2:20][CH2:21][CH2:22][CH2:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1-c1ccc(CCCBr)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCN1
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Name
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Type
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product
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Smiles
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O=C1CCCCN1CCCc1ccc(-c2ccccc2F)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |